molecular formula C9H4F6O2 B6342598 2,3,6-Trifluoro-4-(trifluoromethyl)phenylacetic acid CAS No. 1111737-49-5

2,3,6-Trifluoro-4-(trifluoromethyl)phenylacetic acid

Cat. No.: B6342598
CAS No.: 1111737-49-5
M. Wt: 258.12 g/mol
InChI Key: SOIGWTZDPRRXHT-UHFFFAOYSA-N
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Description

2,3,6-Trifluoro-4-(trifluoromethyl)phenylacetic acid is an organic compound characterized by the presence of trifluoromethyl groups and a phenylacetic acid moiety. This compound is notable for its high fluorine content, which imparts unique chemical properties such as increased lipophilicity and metabolic stability. It is used in various chemical and pharmaceutical applications due to its distinctive structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,6-Trifluoro-4-(trifluoromethyl)phenylacetic acid typically involves the introduction of trifluoromethyl groups onto a phenylacetic acid backbone. One common method includes the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base and a catalyst. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar trifluoromethylation techniques. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

2,3,6-Trifluoro-4-(trifluoromethyl)phenylacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the trifluoromethyl groups to trifluoromethyl alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products

The major products formed from these reactions include trifluoromethyl ketones, trifluoromethyl alcohols, and various substituted phenylacetic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,3,6-Trifluoro-4-(trifluoromethyl)phenylacetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition and protein binding studies.

    Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of specialty chemicals and materials with enhanced properties such as increased thermal stability and resistance to degradation.

Comparison with Similar Compounds

Similar Compounds

    2,3,6-Trifluorophenylacetic acid: Similar structure but lacks the additional trifluoromethyl group.

    4-(Trifluoromethyl)phenylacetic acid: Contains a single trifluoromethyl group at a different position on the phenyl ring.

    2-(Trifluoromethyl)phenylacetic acid: Another positional isomer with the trifluoromethyl group at the ortho position.

Uniqueness

2,3,6-Trifluoro-4-(trifluoromethyl)phenylacetic acid is unique due to the presence of multiple trifluoromethyl groups, which significantly enhance its chemical stability, lipophilicity, and biological activity compared to its analogs. This makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-[2,3,6-trifluoro-4-(trifluoromethyl)phenyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F6O2/c10-5-2-4(9(13,14)15)8(12)7(11)3(5)1-6(16)17/h2H,1H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOIGWTZDPRRXHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)CC(=O)O)F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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